![molecular formula C15H16N8O B2428079 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-methylpyrazine-2-carboxamide CAS No. 2034522-62-6](/img/structure/B2428079.png)
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-methylpyrazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a type of heterocycle obtained through various synthetic routes . It’s part of a set of heterocycles that include pyrazines and pyridazines fused to 1,2,3-triazoles . The compound has a molecular weight of 135.13 .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a nitrogen atom occupying a position at the ring fusion . Unfortunately, the specific molecular structure analysis for this compound isn’t available in the retrieved papers.Physical And Chemical Properties Analysis
This compound is a solid and should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . The compound has a molecular weight of 135.13 .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-methylpyrazine-2-carboxamide belongs to a class of compounds with diverse applications in scientific research, primarily due to its heterocyclic core, which is a common scaffold in drug discovery. This compound is related to various research areas, including the synthesis of substituted pyrazoles and their potential antitumor and antimicrobial activities. For instance, novel N-arylpyrazole-containing enaminones have been synthesized as key intermediates, demonstrating inhibition effects against human breast and liver carcinoma cell lines comparable to 5-fluorouracil, a standard in cancer therapy, and also showing antimicrobial activity (S. Riyadh, 2011).
Antimicrobial Evaluation of Derivatives
In another study, thienopyrimidine derivatives exhibited pronounced antimicrobial activity. These compounds were synthesized by reacting heteroaromatic o-aminonitrile with various reagents, leading to the annelation of a thieno[3,2-e]imidazo[1,2-c]pyrimidine moiety. This showcases the potential of such heterocyclic compounds in developing new antimicrobials (M. Bhuiyan et al., 2006).
Cardiovascular and Antihypertensive Properties
Furthermore, 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems were synthesized, revealing significant coronary vasodilating and antihypertensive activities. Among these compounds, one was identified as a promising cardiovascular agent, displaying more potent coronary vasodilating activity than known drugs, highlighting the therapeutic potential of triazolo-pyridazine derivatives in cardiovascular diseases (Y. Sato et al., 1980).
Insecticidal Activity Against Cotton Leafworm
The utility of these compounds extends to agricultural applications as well, where novel bioactive sulfonamide thiazole derivatives, anticipated to possess insecticidal activity against the cotton leafworm, were synthesized. These compounds, incorporating the triazolo[1,5-a]pyrimidine and related heterocycles, demonstrated potent toxic effects, offering a new avenue for pest control strategies (Nanees N. Soliman et al., 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
5-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N8O/c1-10-6-17-12(7-16-10)15(24)19-11-4-5-22(8-11)14-3-2-13-20-18-9-23(13)21-14/h2-3,6-7,9,11H,4-5,8H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPLCNVMWGEWFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NC2CCN(C2)C3=NN4C=NN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-methylpyrazine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

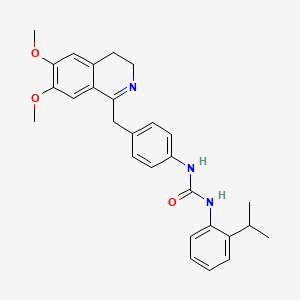
![Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperidine-4-carboxylate](/img/structure/B2427997.png)
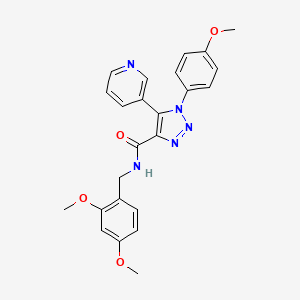
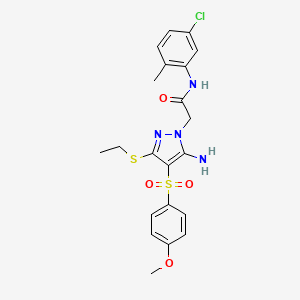
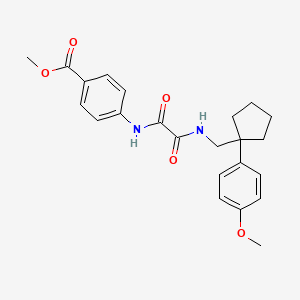
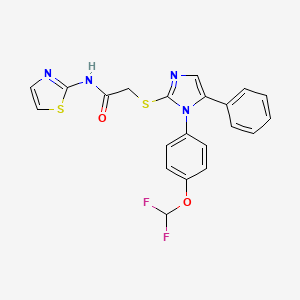
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methoxybenzyl)acetamide](/img/structure/B2428005.png)

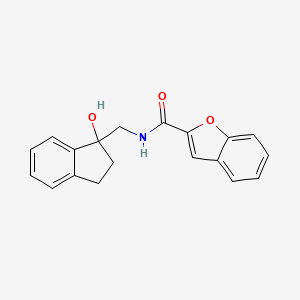

![7-(4-chlorophenyl)-2-(2,4-difluorophenyl)imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B2428011.png)
![N-(2-((4-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2428014.png)
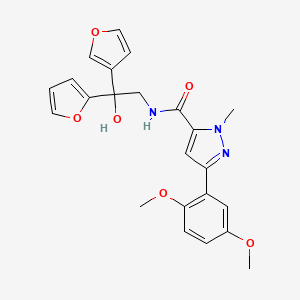
![(9-Hydroxy-9-methyl-3,6-dimethylidene-2-oxo-3a,4,5,6a,9a,9b-hexahydroazuleno[4,5-b]furan-4-yl) 4-hydroxy-2-methylbut-2-enoate](/img/structure/B2428019.png)